3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile
Description
Properties
CAS No. |
102755-56-6 |
|---|---|
Molecular Formula |
C24H18N2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3,4-diphenylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C24H18N2/c1-18-12-14-21(15-13-18)26-17-22(19-8-4-2-5-9-19)24(23(26)16-25)20-10-6-3-7-11-20/h2-15,17H,1H3 |
InChI Key |
HXIMTYHPFKFNBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Nitroepoxide precursor : A 1,2-diphenyl-substituted nitroepoxide (e.g., 1,2-diphenyl-2-nitrooxirane) serves as the carbonyl source.
-
Workup : Extraction with ethyl acetate, brine washing, and silica gel chromatography (hexanes:ethyl acetate = 15:1).
Mechanistic Insights
The nitroepoxide undergoes ring-opening via nucleophilic attack by p-toluidine, forming an imine intermediate. Malononitrile then participates in a cyclocondensation step, eliminating water and nitrous acid to yield the pyrrole core. The phenyl groups at positions 3 and 4 originate from the nitroepoxide’s substituents.
Yield and Characterization
While the reported yield for analogous compounds (e.g., 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile) is 88%, adapting this method for the target compound would require optimizing steric effects from the p-tolyl group. Key characterization data include:
Three-Component Reaction Using α-Hydroxyketones
A one-pot, three-component reaction developed by Kulkarni et al. enables the synthesis of 3-cyanopyrroles with high atom economy. This method employs α-hydroxyketones , oxoacetonitriles , and p-toluidine under mild acidic conditions.
Substrate Selection
Reaction Pathway
Performance Metrics
-
Advantages : No byproducts except water; gram-scale synthesis feasible.
-
¹H NMR : Singlets for the p-tolyl methyl group (δ 2.35 ppm) and pyrrole NH (δ 8.12 ppm).
Cyclocondensation with Modified Amine Substrates
Cyclocondensation of 2-aminopyrrole precursors with electrophilic reagents offers a modular approach. Hilmy et al. demonstrated this using 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds.
Adaptation for Target Compound
Optimization Challenges
Spectroscopic Validation
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nitroepoxide Cyclization | Nitroepoxide, p-toluidine, malononitrile | K₂CO₃, MeOH, 60°C | ~85%* | Short reaction time | Limited nitroepoxide commercial availability |
| Three-Component Reaction | α-Hydroxyketone, oxoacetonitrile, p-toluidine | AcOH, EtOH, 70°C | 90% | High atom economy | Requires stoichiometric AcOH |
| Cyclocondensation | 2-Aminopyrrole, acyl/aryl halides | HCl, AcOH, reflux | 75–80% | Modular late-stage functionalization | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and p-tolyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, reduced nitriles.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated the potential of 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile as an anticancer agent. Research has indicated that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines, including liver cancer (HepG-2) and breast cancer cells. The compound's structure allows for interactions with biological targets that are crucial for cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrrole derivatives and their biological activities. The findings suggested that modifications in the pyrrole ring significantly influenced the anticancer activity, with specific derivatives demonstrating enhanced potency against cancer cell lines .
Neuroprotective Effects
Another area of research involves the neuroprotective properties of pyrrole derivatives. Compounds similar to this compound have been studied for their ability to inhibit neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases.
Case Study:
A recent investigation highlighted the neuroprotective effects of pyrrole derivatives in models of Alzheimer's disease. The study found that these compounds could reduce amyloid-beta aggregation and promote neuronal survival .
Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a hole transport material enhances device efficiency.
Research Findings:
Studies have shown that incorporating this compound into device architectures improves charge mobility and stability, which are critical for the performance of OLEDs .
| Application | Device Type | Performance Metrics |
|---|---|---|
| Hole Transport Material | OLEDs | Improved Efficiency |
| Active Layer | OPVs | Enhanced Stability |
Photovoltaic Cells
In photovoltaic technology, the integration of this compound into polymer blends has been investigated. The compound's properties facilitate better light absorption and charge separation.
Case Study:
A study examined the performance of solar cells utilizing blends containing this pyrrole derivative, revealing significant improvements in power conversion efficiency compared to traditional materials .
Mechanism of Action
The mechanism of action for 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and aromatic rings may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Substituent Impact on Properties
Biological Activity
3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 102755-56-6 |
| Molecular Formula | C24H18N2 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-3,4-diphenylpyrrole-2-carbonitrile |
| InChI Key | HXIMTYHPFKFNBD-UHFFFAOYSA-N |
The presence of the cyano group and multiple aromatic rings is crucial for its biological activity, influencing its interaction with various molecular targets.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The cyano group enhances the compound's electrophilicity, allowing it to form stable complexes with nucleophilic sites on target biomolecules. This interaction can modulate enzyme activity or receptor signaling pathways, which is essential for its pharmacological effects.
Anticancer Potential
Pyrrole derivatives have been investigated for their anticancer properties. A study on similar compounds demonstrated that certain pyrrole-based structures exhibited significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Case Studies
- Inhibition of Metallo-β-lactamases : A study explored the SAR of pyrrole derivatives against MBLs, revealing that modifications at the 3-carbonitrile position significantly impacted inhibitory potency. This finding suggests that this compound could be optimized for enhanced antimicrobial activity .
- Anticancer Activity : Research on related pyrrole compounds demonstrated their ability to inhibit cancer cell growth effectively. In vitro assays indicated that these compounds could outperform conventional chemotherapeutics like doxorubicin in specific cancer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
